1-Diméthylamino-2-méthylpentan-3-one

Vue d'ensemble

Description

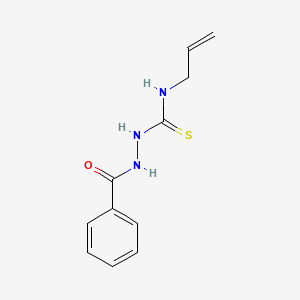

1-Dimethylamino-2-methylpentan-3-one (DMAMP) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DMAMP is a chiral molecule, meaning that it has two enantiomers, each with different properties and effects. DMAMP has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Chimie analytique

En chimie analytique, ce composé est utilisé dans le développement de méthodes analytiques pour l'analyse des nucléophiles et des réactions de synthèse . Il est particulièrement utile dans le processus d'hydrolyse acide, où il produit de la N,N-diméthylamine lors de sa dégradation, qui peut être quantifiée et analysée.

Études sur les composés chiraux

En tant que composé chiral, la 1-Diméthylamino-2-méthylpentan-3-one offre une perspective unique dans l'étude de la chiralité dans les réactions chimiques . La recherche dans ce domaine peut conduire à des progrès dans la compréhension de la façon dont les molécules chirales interagissent avec les systèmes biologiques, ce qui est crucial pour le développement de médicaments et d'autres applications.

Recherche sur la sécurité et la manipulation

La recherche sur la manipulation et le stockage en toute sécurité de la This compound est cruciale en raison de sa classification en tant qu'irritant . Les études se concentrent sur l'établissement de protocoles pour prévenir l'exposition et gérer les risques associés à son utilisation en laboratoire.

Mécanisme D'action

Target of Action

The primary target of 1-Dimethylamino-2-methylpentan-3-one is the μ-opioid receptor . This receptor plays a crucial role in the body’s response to pain and is a common target for analgesic drugs .

Mode of Action

1-Dimethylamino-2-methylpentan-3-one acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in pain relief . In addition to its action on the μ-opioid receptor, 1-Dimethylamino-2-methylpentan-3-one also inhibits the reuptake of noradrenaline , which can enhance its analgesic effects .

Biochemical Pathways

The activation of the μ-opioid receptor by 1-Dimethylamino-2-methylpentan-3-one triggers a cascade of events in the body’s pain pathways . This includes the inhibition of pain signals being sent to the brain, resulting in a reduction in the perception of pain . The inhibition of noradrenaline reuptake can also contribute to this effect by increasing the availability of noradrenaline in the synaptic cleft .

Result of Action

The result of 1-Dimethylamino-2-methylpentan-3-one’s action is a reduction in the perception of pain . By activating the μ-opioid receptor and inhibiting noradrenaline reuptake, it interferes with the transmission of pain signals, leading to an analgesic effect .

Safety and Hazards

“1-Dimethylamino-2-methylpentan-3-one” is classified under GHS07 for safety . The signal word is “Warning” and the hazard statements are H317-H319 . Precautionary statements include P280-P305+P351+P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Analyse Biochimique

Biochemical Properties

1-Dimethylamino-2-methylpentan-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the μ-opioid receptor, producing analgesic effects . The compound’s interaction with this receptor mimics the action of endogenous endorphins, leading to pain relief. Additionally, 1-Dimethylamino-2-methylpentan-3-one can form intermediate complexes with catalysts during synthetic reactions.

Cellular Effects

1-Dimethylamino-2-methylpentan-3-one affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For example, the compound’s interaction with the μ-opioid receptor can modulate pain signaling pathways, leading to changes in cellular metabolism and gene expression . These effects can result in altered cellular responses and functions.

Molecular Mechanism

The molecular mechanism of 1-Dimethylamino-2-methylpentan-3-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the μ-opioid receptor, leading to the activation of downstream signaling pathways that result in analgesic effects . Additionally, 1-Dimethylamino-2-methylpentan-3-one can form intermediate complexes with catalysts, influencing the outcome of synthetic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Dimethylamino-2-methylpentan-3-one can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-Dimethylamino-2-methylpentan-3-one is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound can maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of 1-Dimethylamino-2-methylpentan-3-one vary with different dosages in animal models. At lower doses, the compound produces analgesic effects by interacting with the μ-opioid receptor . At higher doses, it may exhibit toxic or adverse effects. Studies have shown that the enantiomers of 1-Dimethylamino-2-methylpentan-3-one have different pharmacological properties, with the (+) enantiomer being more potent than the (-) enantiomer .

Metabolic Pathways

1-Dimethylamino-2-methylpentan-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the acidic hydrolysis of 1-Dimethylamino-2-methylpentan-3-one yields N,N-dimethylformamide (DMF) . This metabolic pathway highlights the compound’s role in biochemical reactions and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 1-Dimethylamino-2-methylpentan-3-one within cells and tissues involve interactions with transporters and binding proteins. The compound’s solubility in methanol (MeOH) facilitates its distribution within biological systems . Additionally, its localization and accumulation in specific tissues can influence its activity and function.

Propriétés

IUPAC Name |

1-(dimethylamino)-2-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWGKOYVOZJNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388851 | |

| Record name | 1-dimethylamino-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51690-03-0 | |

| Record name | 1-dimethylamino-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylamino)-2-methyl-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-Dimethylamino-2-methylpentan-3-one of interest in analgesic drug development?

A1: 1-Dimethylamino-2-methylpentan-3-one serves as a crucial building block in synthesizing alkylaminoalkylnaphthalene derivatives, particularly compound 3 (1-ethyl-1-hydroxy-1-[2-(6-hydroxynaphthyl)]-2-methyl-3- dimethylaminopropane) []. This compound exhibits promising opioid-like analgesic properties, including μ-selective ligand competition and enkephalin hydrolyzing enzyme inhibition [].

Q2: How does the stereochemistry of 1-Dimethylamino-2-methylpentan-3-one-derived compounds affect their analgesic activity?

A2: 1-Dimethylamino-2-methylpentan-3-one possesses two chiral centers, allowing for the existence of diastereomers and enantiomers. Research has shown that the binding of opioid-like analgesics to their target receptors is stereoselective []. Specifically, the (+)-(1R,2R)-enantiomer of compound 3, derived from the corresponding enantiomer of 1-Dimethylamino-2-methylpentan-3-one, demonstrates significantly greater analgesic potency compared to its racemic counterpart or the (1S,2S)-enantiomer []. This highlights the importance of stereochemical control in synthesizing these analgesic compounds to optimize their activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)